Cas no 1805446-02-9 (4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde)
4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde
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- Inchi: 1S/C8H5BrF3NO/c9-6-2-7(13)5(8(10,11)12)1-4(6)3-14/h1-3H,13H2
- InChI Key: RIADCRGXAWQXDE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(F)(F)F)C=C1C=O)N
Computed Properties
- Exact Mass: 266.95066 g/mol
- Monoisotopic Mass: 266.95066 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.1
- Molecular Weight: 268.03
4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000807-250mg |
4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde |
1805446-02-9 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A014000807-500mg |
4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde |
1805446-02-9 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
| Alichem | A014000807-1g |
4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde |
1805446-02-9 | 97% | 1g |
1,490.00 USD | 2021-06-22 |
4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde
Recent Advances in the Application of 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde (CAS: 1805446-02-9) in Chemical Biology and Pharmaceutical Research
The compound 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde (CAS: 1805446-02-9) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. This aromatic aldehyde, characterized by its unique trifluoromethyl and bromo substituents, has demonstrated significant potential in the development of targeted therapeutics and chemical probes. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde as a building block for the synthesis of kinase inhibitors. The research team successfully incorporated this compound into a series of pyrimidine derivatives, which exhibited potent inhibitory activity against several cancer-associated kinases. The presence of the trifluoromethyl group was found to enhance both the binding affinity and metabolic stability of the resulting compounds, underscoring the strategic importance of this chemical moiety in drug design.
In parallel developments, researchers have utilized 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde in the development of fluorescent probes for biological imaging. A recent publication in ACS Chemical Biology demonstrated how this compound could be modified to create environment-sensitive fluorophores capable of detecting reactive oxygen species in live cells. The bromo substituent served as an excellent handle for further functionalization through cross-coupling reactions, enabling the creation of diverse probe architectures.
The pharmaceutical industry has shown growing interest in this compound as evidenced by several patent applications filed in 2024. One notable application describes its use in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. The unique electronic properties imparted by the trifluoromethyl group appear to play a crucial role in the compounds' ability to interfere with viral replication mechanisms.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde. A 2024 Organic Process Research & Development paper detailed an optimized large-scale synthesis route that addresses previous challenges in regioselective bromination and aldehyde protection. This development is particularly significant as it enables more cost-effective production of this valuable intermediate for both academic and industrial applications.
Looking forward, the versatility of 4-Amino-2-bromo-5-(trifluoromethyl)benzaldehyde suggests it will continue to play an important role in chemical biology and drug discovery. Ongoing research is exploring its application in covalent inhibitor design, where the aldehyde functionality can form reversible bonds with target proteins. Additionally, its potential in metal-catalyzed cross-coupling reactions makes it a valuable building block for the synthesis of complex molecular architectures in medicinal chemistry programs.
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